N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
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Overview
Description
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a fluorophenyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with benzoyl chloride to form N-(2-fluorophenyl)benzamide. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated aromatic compounds.
Scientific Research Applications
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-N’-(2-oxo-2-phenylethyl)thiophene-2-carboxamide
- N-(2-chlorophenyl)-N’-(2-oxo-2-phenylethyl)thiophene-2-carboxamide
- N-(2-bromophenyl)-N’-(2-oxo-2-phenylethyl)thiophene-2-carboxamide
Uniqueness
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C19H15FN2O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24) |
InChI Key |
IBCMMGAEVGKTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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